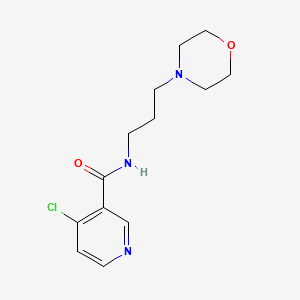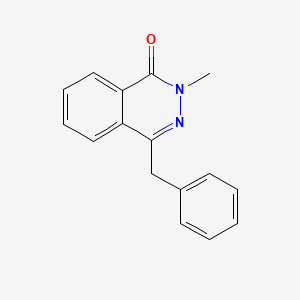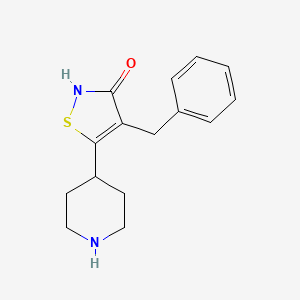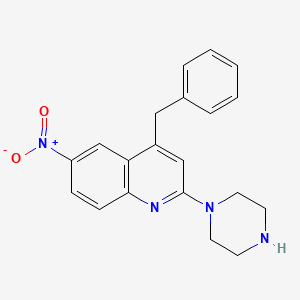
4-Chloro-N-(3-morpholinopropyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(3-morpholinopropyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). Nicotinamide derivatives have been extensively studied for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The incorporation of a morpholine ring and a chloro substituent in the nicotinamide structure enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-morpholinopropyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is converted to nicotinoyl chloride using thionyl chloride.
Amidation: The nicotinoyl chloride is then reacted with 3-morpholinopropylamine to form N-(3-morpholinopropyl)nicotinamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-N-(3-morpholinopropyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 3-morpholinopropylamine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted nicotinamide derivatives.
Oxidation: Oxidized forms of the nicotinamide ring.
Reduction: Reduced forms of the nicotinamide ring.
Hydrolysis: Nicotinic acid and 3-morpholinopropylamine.
科学的研究の応用
4-Chloro-N-(3-morpholinopropyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and potential anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-N-(3-morpholinopropyl)nicotinamide involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Receptor Binding: The compound can bind to certain receptors, modulating inflammatory pathways and reducing inflammation.
DNA Interaction: It may interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
4-Chloro-N-(3-morpholinopropyl)nicotinamide is unique due to the presence of the morpholine ring, which enhances its solubility and pharmacokinetic properties. The chloro substituent at the 4-position also contributes to its distinct biological activities compared to other nicotinamide derivatives .
特性
分子式 |
C13H18ClN3O2 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18ClN3O2/c14-12-2-4-15-10-11(12)13(18)16-3-1-5-17-6-8-19-9-7-17/h2,4,10H,1,3,5-9H2,(H,16,18) |
InChIキー |
XYKBQKHBJFXZSH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)C2=C(C=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-1-[3-phenylpropoxy)propyl]piperidine](/img/structure/B10844049.png)













